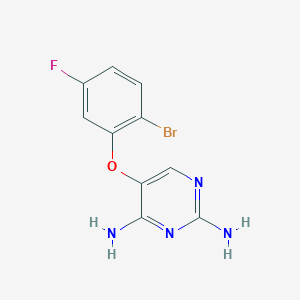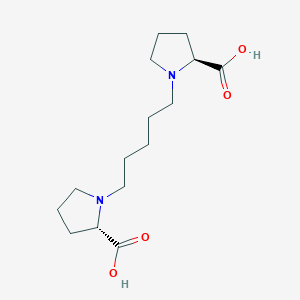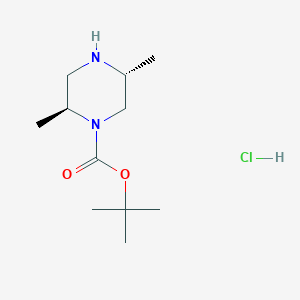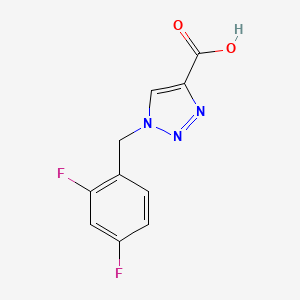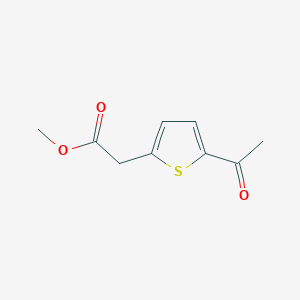
Methyl 2-(5-acetylthiophen-2-yl)acetate
Descripción general
Descripción
“Methyl 2-(5-acetylthiophen-2-yl)acetate” is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-acetylthiophen-2-yl)acetate” consists of 9 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC, and more can be found in the product documentation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(5-acetylthiophen-2-yl)acetate” are not fully detailed in the sources available. The compound’s boiling point and storage conditions are not specified . For more detailed information, one may need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the manufacturer directly.Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Intermediates
One study focuses on the synthesis of Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene, using a Grignard reaction, showcasing its potential as a drug intermediate. This process is suggested for inclusion in undergraduate courses to enhance students' interest in scientific research and experimental skills (Min, 2015).
Crystal Structure Analysis
The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, highlighting the compound's significance in structural chemistry. It was identified as the major product from a specific reaction, underlining its utility in chemical synthesis studies (Lee et al., 2017).
Pharmacology and Biological Activities
A comprehensive study on phenylacetic acid derivatives produced by Curvularia lunata in culture discovered compounds with potential biological activities. Although some derivatives lacked antimicrobial and antioxidant activity, others inhibited the growth of various bacteria, suggesting their pharmacological relevance (Varma et al., 2006).
Natural Products Research
Investigations into the secondary metabolites of fungi, like Penicilliumcrustosum, led to the isolation of new compounds, including derivatives related to methyl 2-(5-acetylthiophen-2-yl)acetate. These studies aim to uncover novel antitumor chemical entities, underscoring the role of such compounds in the discovery of new therapeutic agents (Liu et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-(5-acetylthiophen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHTLYRWGWWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-acetylthiophen-2-yl)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

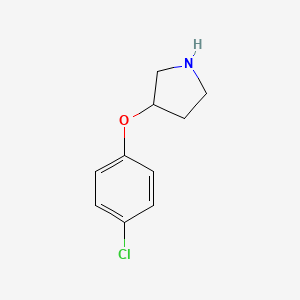
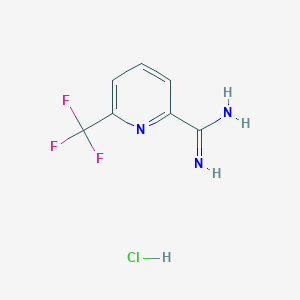
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
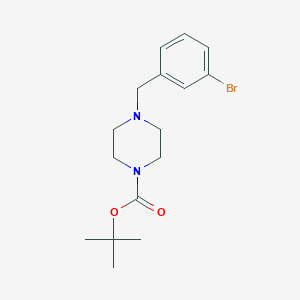
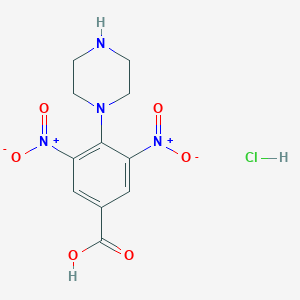
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

